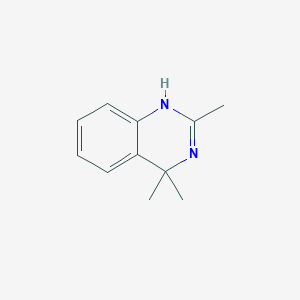![molecular formula C11H11NO B11915776 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene CAS No. 101960-35-4](/img/structure/B11915776.png)
6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene is a spiro compound characterized by a unique bicyclic structure that includes both an oxygen and a nitrogen atom within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene typically involves the cyclization of appropriate precursors. One common method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction . Another approach includes the photochemical reaction of olefins with carbenes, leading to the formation of the spiro structure via a [1 + 2] cycloaddition .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of spiro compound synthesis can be applied. These methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spiro structure, potentially leading to ring-opening or other structural changes.
Substitution: The spiro compound can undergo substitution reactions, where one or more atoms in the ring system are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spiro compound reactivity.
Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-(4-bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene: This compound shares a similar spiro structure but includes a bromobutyl group, which may alter its reactivity and applications.
6-Oxa-4-azaspiro[2.4]hept-4-en-7-one, 1,5-diphenyl-:
Uniqueness
6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring system. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
101960-35-4 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene |
InChI |
InChI=1S/C11H11NO/c1-2-4-9(5-3-1)10-8-11(6-7-11)13-12-10/h1-5H,6-8H2 |
InChI Key |
FHDGTRBLQCQCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-Imidazo[4,5-C]pyridine-2-propanamine](/img/structure/B11915705.png)

![(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B11915707.png)
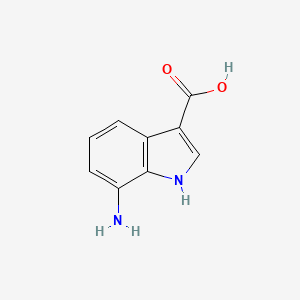
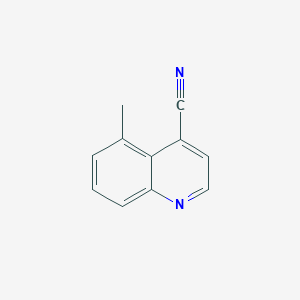
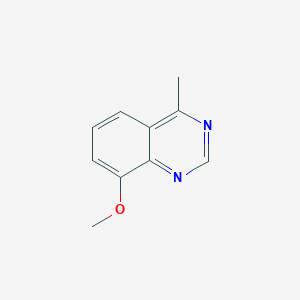
![3-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B11915737.png)

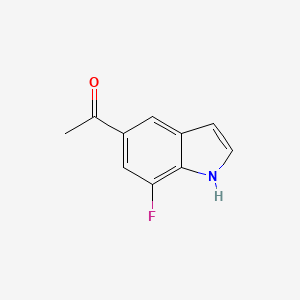
![6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B11915754.png)

